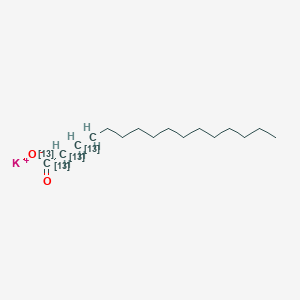
Potassium palmitate-1,2,3,4-13C4
Vue d'ensemble
Description
Potassium palmitate-1,2,3,4-13C4 is a labeled fatty acid salt where four carbon atoms in the palmitate chain are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as metabolism and lipidomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium palmitate-1,2,3,4-13C4 can be synthesized by reacting palmitic acid-1,2,3,4-13C4 with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution, where the palmitic acid is neutralized by the potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using isotopically labeled palmitic acid. The process is similar to the laboratory synthesis but is scaled up and optimized for higher yields and purity. The isotopic labeling is achieved through the incorporation of carbon-13 during the fatty acid synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium palmitate-1,2,3,4-13C4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group under specific conditions.
Substitution: The potassium ion can be replaced by other cations in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Alcohol derivatives of the fatty acid.
Substitution: Salts with different cations, such as sodium palmitate-1,2,3,4-13C4.
Applications De Recherche Scientifique
Potassium palmitate-1,2,3,4-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving fatty acid metabolism and lipidomics.
Biology: Helps in tracing metabolic pathways and understanding lipid metabolism.
Medicine: Used in clinical studies to investigate metabolic disorders and the role of fatty acids in disease.
Industry: Employed in the development of isotopically labeled compounds for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of potassium palmitate-1,2,3,4-13C4 involves its incorporation into metabolic pathways where it behaves similarly to non-labeled palmitate. The carbon-13 labeling allows researchers to trace its metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in fatty acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium palmitate: The non-labeled version of the compound.
Sodium palmitate-1,2,3,4-13C4: Similar isotopically labeled compound with sodium instead of potassium.
Palmitic acid-1,2,3,4-13C4: The free acid form of the labeled compound.
Uniqueness
Potassium palmitate-1,2,3,4-13C4 is unique due to its specific isotopic labeling, which allows for detailed metabolic studies. Compared to its non-labeled counterpart, it provides valuable insights into metabolic pathways and the role of fatty acids in various biological processes.
Propriétés
IUPAC Name |
potassium;(1,2,3,4-13C4)hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i13+1,14+1,15+1,16+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-OZGJQOAZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745757 | |
| Record name | Potassium (1,2,3,4-~13~C_4_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-82-3 | |
| Record name | Potassium palmitate-1,2,3,4-13C4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173021823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium (1,2,3,4-~13~C_4_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PALMITATE-1,2,3,4-C4 C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V399CRK0CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)










![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)

